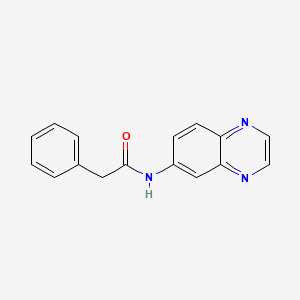

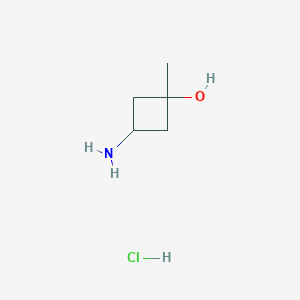

![molecular formula C10H15ClN2S B2617084 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine CAS No. 478064-75-4](/img/structure/B2617084.png)

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research .

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Analysis

Biochemical Properties

They can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been found to have diverse effects over time, including changes in their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazoles have been found to have diverse effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazoles have been found to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazoles have been found to interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

Thiazoles have been found to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine typically involves the reaction of 2-chloro-5-chloromethyl-1,3-thiazole with 4-methylpiperidine. The reaction is carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide, and a base like sodium hydride or potassium carbonate . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods ensure consistent quality and reduce the environmental impact of the production process .

Chemical Reactions Analysis

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Medicine: The compound exhibits potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Comparison with Similar Compounds

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine can be compared with other thiazole-containing compounds, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

Ritonavir: An antiretroviral drug that also contains a thiazole ring, used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its specific substituents and their influence on the compound’s chemical and biological properties. These differences make it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name |

2-chloro-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2S/c1-8-2-4-13(5-3-8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSLAMLHLQUTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)

![N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)

![8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2617015.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617022.png)

![3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2617023.png)